molecular formula C15H15F3N2O6S B2941883 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034241-74-0

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2941883
CAS No.: 2034241-74-0
M. Wt: 408.35
InChI Key: XFYLRXRXXNDXMB-UHFFFAOYSA-N
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Description

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic organic compound offered for research and development purposes. This molecule features a piperidine core substituted with a 4-(trifluoromethoxy)benzenesulfonyl group and an oxazolidine-2,4-dione moiety. Compounds with the oxazolidine-2,4-dione structure are of significant interest in medicinal chemistry and pharmacology research. Specifically, oxazolidinedione derivatives have been investigated as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in regulating glucose and lipid metabolism . Activation of PPARγ can enhance insulin sensitivity, making such compounds valuable tools for researching metabolic diseases . Furthermore, structurally related sulfonyl-substituted heterocycles are explored in other therapeutic areas, such as selective androgen receptor modulation . This product is intended for use in laboratory research only. It is not approved for human or animal consumption, nor for any diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary safety and handling assessments before use.

Properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O6S/c16-15(17,18)26-11-1-3-12(4-2-11)27(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYLRXRXXNDXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which suggests that this compound might interact with palladium catalysts or organoboron reagents.

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are key processes in synthetic organic chemistry. These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds.

Pharmacokinetics

One study suggests that similar compounds have reliable pharmacokinetic properties, indicating that this compound might also have favorable ADME properties that contribute to its bioavailability.

Result of Action

Given its potential use in suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.

Action Environment

Suzuki–miyaura coupling reactions, in which similar compounds are used, are known for their mild and functional group tolerant reaction conditions. This suggests that the compound might exhibit stable performance under a variety of environmental conditions.

Biological Activity

The compound 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C15H16F3N1O4SC_{15}H_{16}F_{3}N_{1}O_{4}S, with a molecular weight of approximately 389.36 g/mol. The structure features several key functional groups, including:

  • Trifluoromethoxy group : Known for enhancing lipophilicity and bioactivity.
  • Sulfonyl moiety : Often associated with increased potency in drug design.
  • Oxazolidine ring : A heterocyclic structure that contributes to the compound's stability and reactivity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC15H16F3N1O4SC_{15}H_{16}F_{3}N_{1}O_{4}S
Molecular Weight389.36 g/mol
Key Functional GroupsTrifluoromethoxy, Sulfonyl, Oxazolidine

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory effects : By modulating inflammatory pathways.
  • Anticancer properties : Potentially through the inhibition of specific kinases or tumor growth factors.

Cytotoxicity Studies

Recent investigations have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported that derivatives similar to this compound exhibited significant cytotoxicity against:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)
  • A549 cells (lung cancer)

The IC50 values ranged from 8.5 µM to 15.1 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HeLa8.9 - 15.1Cisplatin21.5
MCF-712.7 - 25.6Cisplatin21.5
A549Not reportedN/AN/A

Antibacterial Activity

In addition to anticancer properties, compounds related to this oxazolidine derivative have shown antibacterial activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonyl-Piperidine Moieties

Compound 14d ():
  • Structure : 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea
  • Key Features :
    • Contains a 4-fluorophenylsulfonyl group instead of trifluoromethoxyphenyl.
    • Urea functional group replaces oxazolidine-dione.
  • Synthesis Yield : 55.2% .
  • The urea moiety introduces hydrogen-bonding capacity, which is absent in the target compound’s oxazolidine-dione core.
Compound from :
  • Structure : 3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • Key Features :
    • Trifluoromethoxy group at the 2-position of the phenyl ring (vs. 4-position in the target compound).
    • Pyridine ring replaces oxazolidine-dione.
  • Molecular Weight : 436.8 g/mol .
  • Comparison : The meta-substituted trifluoromethoxy group and pyridine heterocycle may confer distinct electronic properties and binding interactions compared to the target compound’s para-substituted aryl and oxazolidine-dione.
Compound from :
  • Structure : N-hydroxy-1-(2-methoxyethyl)-4-{[4-(3-{5-[4-(trifluoromethoxy)phenyl]-2H-tetrazol-2-yl}propoxy)phenyl]sulfonyl}piperidine-4-carboxamide
  • Key Features :
    • Shares the 4-(trifluoromethoxy)phenyl group.
    • Incorporates a tetrazole ring and hydroxamic acid moiety.
  • Molecular Weight : 628.6 g/mol .

Analogs with Oxazolidine/Thiazolidine-Dione Cores

Compound from :
  • Structure: 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione
  • Key Features: Oxazolidine-2,4-dione core identical to the target compound. Substituent: Methylthio-nicotinoyl group on piperidine.
  • Molecular Weight : 335.4 g/mol .
  • Comparison: The methylthio-nicotinoyl group introduces sulfur-based hydrophobicity and aromaticity, differing from the target’s sulfonyl-aryl group. This could affect pharmacokinetic properties like LogP and membrane permeability.
Compound from :
  • Structure: 3-(Sulfonyl derivative)-5-(2-((5-(1-(4-(trifluoromethyl)phenyl)-1H-imidazol-5-yl)quinolin-8-yl)oxy)ethylidene)thiazolidine-2,4-dione
  • Key Features: Thiazolidine-2,4-dione core (sulfur analog of oxazolidine-dione). Extended quinoline-imidazole substituent.
  • Synthesis : Uses NaH and sulfonyl chlorides under inert conditions .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituent Molecular Weight (g/mol) Notable Property/Effect
Target Compound Oxazolidine-2,4-dione 4-(Trifluoromethoxy)phenylsulfonyl ~437 (estimated) High metabolic stability due to CF3O group
Compound 14d Urea 4-Fluorophenylsulfonyl - Enhanced hydrogen-bonding capacity
Compound Pyridine 2-(Trifluoromethoxy)phenylsulfonyl 436.8 Meta-substitution may reduce steric clash
Compound Oxazolidine-2,4-dione Methylthio-nicotinoyl 335.4 Increased hydrophobicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione, and what purification methods are critical for high yield?

  • Methodology :

  • Sulfonylation : React piperidine derivatives with 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
  • Oxazolidine-2,4-dione Formation : Couple the sulfonylated piperidine with oxazolidine-2,4-dione precursors using catalytic p-toluenesulfonic acid (p-TsOH) in refluxing ethanol .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) followed by crystallization from methanol/water mixtures to achieve ≥98% purity .
    • Key Considerations : Monitor reaction progress via TLC and confirm final structure via ¹H/¹³C NMR .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodology :

  • Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) for proton assignments (e.g., trifluoromethoxy singlet at δ 3.9–4.1 ppm) and ¹³C NMR for carbonyl (C=O) signals near 170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₅H₁₄F₃NO₅S: 398.07) .
  • Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to verify ≥98% purity .

Q. What safety protocols are essential for handling sulfonated piperidine derivatives like this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Conduct reactions in a fume hood due to volatile solvents (CH₂Cl₂) and potential respiratory irritants (GHS H335) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation?

  • Methodology :

  • Solvent Screening : Compare yields in polar aprotic solvents (e.g., DMF vs. CH₂Cl₂) to minimize hydrolysis of sulfonyl chloride .
  • Temperature Control : Maintain reactions at 0–5°C during sulfonylation to reduce byproducts like sulfonic acids .
  • Catalyst Optimization : Evaluate p-TsOH vs. Lewis acids (e.g., ZnCl₂) for oxazolidine ring closure efficiency .
    • Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., molar ratios, reaction time) impacting yield .

Q. What strategies are effective for assessing the compound’s biological activity, such as kinase inhibition or anti-inflammatory effects?

  • Methodology :

  • In Vitro Assays : Screen against soluble epoxide hydrolase (sEH) or cyclin-dependent kinases (CDKs) using fluorescence-based enzymatic assays (e.g., IC₅₀ determination) .
  • Cell-Based Models : Test cytotoxicity in sepsis-induced acute lung injury (ALI) models using NF-κB inhibition as a biomarker .
  • ADMET Profiling : Evaluate metabolic stability in liver microsomes and plasma protein binding via LC-MS/MS .

Q. How can researchers resolve contradictions in polymorphic form data for this compound?

  • Methodology :

  • Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic structures (e.g., chair vs. boat piperidine conformers) .
  • Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify melting point variations (e.g., Form I: 180–182°C vs. Form II: 175–177°C) .
  • Solubility Studies : Compare dissolution rates in simulated gastric fluid (SGF) to correlate polymorph stability with bioavailability .

Methodological Notes

  • Synthetic Contradictions : reports Boc-deprotection using HCl, while uses milder acidic conditions; validate robustness via parallel trials .
  • Biological Relevance : The trifluoromethoxy group enhances metabolic stability but may reduce solubility—balance via prodrug strategies (e.g., ester derivatives) .

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